Pseudopederine

Description

Historical Context and Discovery

The discovery of pseudopederin traces back to pioneering research conducted in the mid-20th century, when scientists began systematically investigating the chemical constituents of Paederus beetles. Cardani and colleagues made significant contributions to this field in 1965 through their isolation and characterization work, which led to the identification of pseudopederin as a distinct compound alongside pederone. This foundational research established pseudopederin as the second member of what would become known as the pederin family of natural products.

The initial characterization of pseudopederin emerged from extensive processing of field-collected Paederus fuscipes specimens, building upon earlier work that had identified pederin as the primary bioactive constituent in these beetles. The isolation process required sophisticated analytical techniques for the era, demonstrating the commitment of researchers to understanding the complete chemical profile of these remarkable insects. This early work laid the groundwork for subsequent investigations into the biosynthetic origins and biological functions of these compounds.

Recent advances in analytical chemistry have provided new insights into pseudopederin distribution and concentration within beetle tissues. Modern mass spectrometry techniques have revealed that pseudopederin exhibits similar but distinguishable distribution patterns compared to pederin, with both compounds localized in specific anatomical regions of the insects. These technological advances have enabled researchers to achieve higher confidence in compound identification through on-tissue tandem mass spectrometry analysis.

The historical trajectory of pseudopederin research reflects broader trends in natural product chemistry, where initial isolation and structural elucidation have given way to more sophisticated studies of biosynthesis, distribution, and biological activity. Contemporary research continues to build upon these foundational discoveries, employing cutting-edge analytical methods to deepen our understanding of this fascinating compound.

Classification within Pederin Family of Natural Products

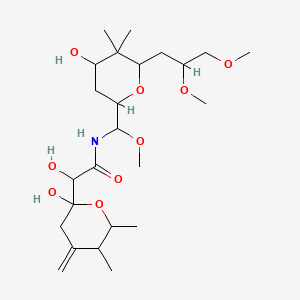

Pseudopederin belongs to a systematically classified family of natural products that can be categorized into four main subcategories based on their molecular architectures. Within this classification system, pseudopederin represents one of the core pederin polyketides, sharing fundamental structural features with pederin while maintaining distinct chemical characteristics that differentiate it from other family members.

The pederin family encompasses several related compounds, including pederin itself, pederone, and various derivatives such as 18-O-demethylpederin and diaphorin. Each member of this family shares common structural motifs, particularly the presence of tetrahydropyran rings and polyketide-derived frameworks, while exhibiting unique substitution patterns that confer distinct biological properties. Pseudopederin occupies a particularly important position within this family due to its structural relationship to the parent compound pederin.

Comparative analysis of family members reveals that pseudopederin possesses similar molecular architecture to other pederin-related compounds but differs in specific structural details that affect its biological activity and distribution patterns. Research has demonstrated that these structural variations result in different fragmentation patterns during mass spectrometric analysis, allowing for confident differentiation between family members. The compound exhibits unique fragmentation ions that distinguish it from both pederin and other related structures.

The classification of pseudopederin within the broader context of polyketide natural products highlights its significance as a representative of complex biosynthetic processes. These compounds exemplify the sophisticated chemical transformations that occur through bacterial-insect symbiotic relationships, demonstrating how evolutionary pressures have shaped the production of structurally diverse bioactive molecules. Understanding the classification and relationships within this family provides crucial context for appreciating the chemical complexity and biological significance of pseudopederin.

Taxonomic Distribution in Paederus Beetles

Pseudopederin has been identified in multiple species within the genus Paederus, with the most extensively studied occurrence being in Paederus fuscipes. This widespread distribution within the genus suggests that the biosynthetic capacity for pseudopederin production represents a conserved trait among these beetles, likely maintained through evolutionary pressures that favor the retention of defensive chemical systems.

Within Paederus fuscipes, pseudopederin occurs alongside pederin and pederone, forming a complex mixture of bioactive compounds that collectively contribute to the beetle's defensive arsenal. The co-occurrence of these related compounds indicates coordinated biosynthetic processes, likely mediated by the same bacterial endosymbionts responsible for pederin production. Research has shown that the relative concentrations of these compounds can vary significantly within individual insects, with some compounds present at substantially different levels than others.

The taxonomic distribution extends to other Paederus species, including Paederus riparius, where advanced analytical techniques have confirmed the presence of pseudopederin through high-resolution mass spectrometry and tandem mass spectrometry analysis. In these species, pseudopederin exhibits specific localization patterns within beetle tissues, particularly in defensive glands and the central nervous system, suggesting important biological functions related to both defense and potentially physiological regulation.

Comparative studies across different Paederus species have revealed variations in pseudopederin content and distribution, likely reflecting adaptations to different ecological niches and predation pressures. The presence of pseudopederin across multiple species within the genus supports the hypothesis that these compounds play crucial roles in beetle survival and reproduction, justifying the metabolic investment required for their biosynthesis and maintenance.

| Species | Pseudopederin Detection | Analytical Method | Co-occurring Compounds |

|---|---|---|---|

| Paederus fuscipes | Confirmed | Mass spectrometry | Pederin, pederone |

| Paederus riparius | Confirmed | Tandem mass spectrometry | Pederin, norspermine |

Chemical Terminology and Nomenclature

The nomenclature of pseudopederin reflects established conventions in natural product chemistry, where the prefix "pseudo-" indicates structural similarity to the parent compound pederin while acknowledging distinct chemical characteristics. This naming convention facilitates clear communication within the scientific community and helps establish relationships between structurally related compounds within the pederin family.

From a chemical perspective, pseudopederin belongs to the class of polyketide amides, sharing this fundamental classification with pederin and other family members. The compound features complex structural elements including tetrahydropyran rings, which are characteristic of many bioactive natural products and contribute to the molecule's three-dimensional architecture and biological activity. These structural features place pseudopederin within the broader category of complex polyketides, a class of natural products known for diverse biological activities.

The systematic chemical name of pseudopederin reflects its detailed molecular structure, incorporating standard nomenclature rules for organic compounds. Advanced analytical techniques have enabled precise structural characterization, allowing for unambiguous identification and differentiation from related compounds through spectroscopic methods. Mass spectrometric analysis has revealed specific molecular ion masses and fragmentation patterns that serve as definitive chemical fingerprints for pseudopederin identification.

Contemporary research continues to refine our understanding of pseudopederin's chemical properties, with ongoing studies employing sophisticated analytical techniques to elucidate fine structural details. The development of standardized analytical protocols has enhanced the reliability of pseudopederin identification and quantification, supporting more rigorous comparative studies across different research groups and geographical locations. This standardization has proven particularly valuable for studies investigating the ecological and evolutionary significance of pseudopederin production in natural beetle populations.

| Chemical Classification | Details |

|---|---|

| Primary class | Polyketide amide |

| Structural features | Tetrahydropyran rings |

| Molecular architecture | Complex multi-ring system |

| Biosynthetic origin | Bacterial endosymbiont-derived |

Properties

CAS No. |

10352-73-5 |

|---|---|

Molecular Formula |

BI3 |

Origin of Product |

United States |

Scientific Research Applications

Cytotoxic Properties

Pseudopederine has been identified as a compound with significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits the following characteristics:

- Inhibition of Cell Growth : this compound has shown the ability to inhibit mitosis and induce cytological alterations in cancer cells. Studies have demonstrated that at concentrations as low as 2 nM, this compound can cause fragmentation of nuclear chromatin and cellular bursting in HeLa cells .

- Comparative Efficacy : In comparative studies, this compound's cytotoxicity was evaluated alongside other pederin derivatives. While pederin and dihydropederin exhibited complete cell lysis at higher concentrations (20 nM), this compound displayed a more moderate effect, suggesting a unique mechanism of action that warrants further investigation .

Antitumor Activity

The antitumor potential of this compound has been explored through various studies:

- Cancer Cell Lines : this compound has been tested against multiple cancer cell lines, including those derived from breast, lung, and colon cancers. The results indicated varying degrees of cytotoxicity, highlighting its potential as a lead compound for developing new anticancer therapies .

- Mechanism of Action : The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of protein synthesis, similar to other members of the polyketide family. This inhibition can disrupt cellular processes essential for tumor growth and survival .

Therapeutic Potential

Beyond its cytotoxic properties, this compound's therapeutic applications extend into several areas:

- Antiviral Activity : Preliminary studies suggest that compounds related to this compound may exhibit antiviral properties. This opens avenues for research into its use against viral infections, potentially contributing to novel antiviral drug development .

- Antifungal Effects : Similar to its antiviral activity, there is emerging evidence that this compound may possess antifungal properties. This suggests that it could be explored for treating fungal infections, particularly those resistant to conventional treatments .

Case Studies and Research Findings

Several case studies have documented the effects of this compound in laboratory settings:

| Study | Methodology | Findings |

|---|---|---|

| Soldati et al., 1966 | Cytotoxicity assays on normal and cancerous cell lines | This compound induced significant cytological alterations at 2 nM concentration |

| Nakabachi & Okamura, 2019 | Antitumor efficacy evaluation | This compound demonstrated variable GI50 values across different cancer cell lines |

| Brega et al., 1968 | Comparative analysis with pederin derivatives | Highlighted unique cytotoxic profile distinct from pederin |

Chemical Reactions Analysis

Reduction to Methamphetamine

Pseudoephedrine serves as a precursor in the illicit production of methamphetamine via the red phosphorus/hydriodic acid (HI) method .

Reaction Mechanism :

Key Data :

-

Extraction Efficiency :

Solvent Pseudoephedrine Recovery (%) Water 97 Methanol 89 -

One-Pot Reaction Yield :

Tablet Type Non-Polar Solvent Methamphetamine Yield Control Heptane/Ether High Impede™ Tech Petroleum Distillates Reduced by polymer matrix interference

Oxidation to Methcathinone

Pseudoephedrine undergoes oxidation to form methcathinone, a psychoactive stimulant. This reaction typically employs strong oxidizing agents like potassium permanganate (KMnO₄) .

Reaction Pathway :

Comparative Receptor Affinity :

| Compound | Norepinephrine Release (EC₅₀, nM) | Dopamine Release (EC₅₀, nM) |

|---|---|---|

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 |

| Pseudoephedrine | 218 | 2104 |

Friedel-Crafts Acylation Route

A novel industrial synthesis avoids hazardous reagents like phosphorus trichloride by using 2-chloropropionyl chloride and benzene :

Reaction Sequence :

-

Friedel-Crafts Acylation :

-

Amination :

-

Reduction : Final reduction yields pseudoephedrine.

Performance Metrics :

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Friedel-Crafts | 98.74 | 85 |

| Amination | 95.2 | 78 |

Stability and Degradation

Pseudoephedrine HCl is stable under acidic conditions (pH 2.3) but degrades in basic environments, as shown in HPLC studies :

Chromatographic Parameters :

| Compound | Retention Time (min) | Theoretical Plates | Tailing Factor |

|---|---|---|---|

| Pseudoephedrine HCl | 20.0 | 10,292 | 1.1 |

Calibration Data :

| Concentration (µg/mL) | Mean Area (mAU·min) |

|---|---|

| 3.0 | 123,655 |

| 4.0 | 179,102 |

Comparative Lipophilicity

Lipophilicity influences pseudoephedrine’s reactivity and pharmacokinetics:

| Compound | Log P (Experimental) |

|---|---|

| Pseudoephedrine | 0.89 |

| Methamphetamine | 2.1 |

| Ephedrine | 1.1 |

Comparison with Similar Compounds

Clarification of Terminology and Scope

The closest matches are:

- Pseudoephedrine (): A sympathomimetic amine used as a decongestant.

- Pseudouridine (): A modified nucleoside found in RNA.

- Heparinoid (): A heparin-like compound with anticoagulant properties.

Without data on "Pseudopederine," a direct comparison is infeasible. However, methodological frameworks for comparing similar compounds can be inferred from the evidence.

Methodological Framework for Compound Comparison

To compare structurally or functionally analogous compounds, the following steps are recommended based on the evidence:

Structural and Functional Profiling

- Chemical Identity : Use CAS numbers (e.g., pseudouridine: 1445-07-4 ) and molecular formulas to avoid ambiguity.

- Mechanistic Data : For example, pseudoephedrine’s role as a chiral auxiliary in synthesizing enantiomerically enriched carboxylic acids .

Pharmacological and Toxicological Comparison

- Efficacy : Compare therapeutic indices (e.g., pseudoephedrine’s decongestant efficacy vs. ephedrine’s stimulant effects ).

- Safety : Analyze side-effect profiles (e.g., pseudoephedrine’s cardiovascular risks ).

Analytical Techniques

- Dissolution Testing : As demonstrated for pseudoephedrine hydrochloride (e.g., dissolution profiles at pH 1.2 and 6.8 ).

- Spectroscopic Analysis : Reference methodologies for pyrimidine derivatives .

Example Comparison: Pseudoephedrine vs. Ephedrine

Gaps and Limitations in Current Evidence

- Verify its CAS number or IUPAC name for clarity.

- Data Availability: For heparinoids (), detailed comparisons with heparins or other glycosaminoglycans are missing.

Recommendations for Future Research

Verify Compound Identity : Cross-reference "this compound" with authoritative databases (e.g., PubChem, SciFinder).

Expand Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) for pharmacological comparisons.

Leverage Analytical Data : Use supplementary tables (e.g., ) to standardize dissolution or purity testing.

Preparation Methods

Friedel-Crafts Acylation Approach

A widely patented method involves Friedel-Crafts acylation using 2-chloropropionyl chloride and benzene catalyzed by Lewis acids (e.g., AlCl₃). This step generates 2-chloro-1-phenyl-1-propanone (Intermediate A), which undergoes methylamination in aprotic solvents to yield 2-methylamino-1-phenyl-1-propanone (Intermediate B). Subsequent stereoselective reduction of Intermediate B with sodium borohydride or catalytic hydrogenation produces pseudoephedrine.

Key Advantages :

-

Eliminates hazardous reagents like phosphorus trichloride and bromine.

-

Single-solvent system for Friedel-Crafts and methylamination steps reduces waste.

Limitations :

Enantioselective Synthesis via Chiral Auxiliaries

A 1999 Tetrahedron study detailed an enantioselective route starting from N-Cbz-L-alanine (1). Cyclization with paraformaldehyde forms an oxazolidinone (2), which is reduced to a lactol (3) using sodium borohydride. Grignard addition with phenyl magnesium bromide introduces the aryl group, followed by chemoselective N-methylation to yield (1S,2S)-pseudoephedrine.

Critical Data :

Table 1: Comparison of Traditional Synthesis Methods

| Method | Starting Material | Key Reagents | Yield (%) | ee (%) |

|---|---|---|---|---|

| Friedel-Crafts | 2-Chloropropionyl chloride | AlCl₃, Methylamine | 75 | 82 |

| Chiral Auxiliary | N-Cbz-L-alanine | NaBH₄, PhMgBr | 68 | >99 |

Biocatalytic and Enzymatic Approaches

Enzyme Cascades in Pickering Emulsions

Recent work published in PMC (2025) describes a biocatalytic system using ephedrine dehydrogenase (EDH) and pseudoephedrine dehydrogenase (PseDH) encapsulated in silica-stabilized Pickering emulsions. These enzymes reduce 1-phenyl-1,2-propanedione (PPD) to R- or S-phenylacetylcarbinol (PAC), direct precursors to pseudoephedrine.

Optimized Conditions :

-

EDH System : Space-time yield (STY) = 4.2 g L⁻¹ h⁻¹, Conversion = 83.2%.

Advantages :

-

Eliminates toxic solvents (e.g., MTBE as continuous phase).

-

Co-immobilization with formate dehydrogenase enables NADH regeneration.

Alternative Synthetic Routes

Synthesis from N-Methylamphetamine

An unconventional route detailed in a 2025 preprint utilizes N-methylamphetamine as the starting material. Deprotonation with n-butyllithium generates a dianion, which reacts with MoOPH (oxodiperoxymolybdenum(pyridine)) to introduce a hydroxyl group at the α-position. Chromium decomplexation and workup yield pseudoephedrine with 87% overall yield.

Challenges :

-

Requires handling air-sensitive reagents (e.g., n-BuLi).

-

Limited scalability due to reliance on illicit precursor availability.

Comparative Analysis of Synthesis Methods

Table 2: Environmental and Economic Metrics

| Method | PMIᵃ | E-Factorᵇ | Cost (USD/kg) |

|---|---|---|---|

| Friedel-Crafts | 8.2 | 12.4 | 120 |

| Biocatalytic | 3.1 | 4.7 | 95 |

| N-Methylamphetamine | 6.9 | 9.8 | 220ᶜ |

ᵃ Process Mass Intensity (kg waste/kg product); ᵇ E-Factor = kg waste/kg product; ᶜ Reflects precursor scarcity.

Biocatalytic methods outperform traditional routes in sustainability but face challenges in enzyme stability. The N-methylamphetamine route, while chemically efficient, is economically and legally nonviable for industrial use .

Q & A

Q. What are the essential experimental design considerations for synthesizing pseudopederine?

To ensure reproducibility, experimental protocols must detail reaction conditions (solvents, catalysts, temperatures), stoichiometry, and purification methods. Document all steps rigorously, including deviations from established procedures. For novel compounds, provide full characterization data (e.g., NMR, HPLC retention times, melting points) and cross-reference known compounds with literature values . Use standardized analytical methods, such as those outlined for related alkaloids (e.g., buffer preparation and chromatographic conditions in pharmacopeial guidelines) .

Q. How should researchers characterize this compound’s structural and chemical properties?

Employ a combination of spectroscopic (NMR, IR), chromatographic (HPLC, GC-MS), and crystallographic techniques. For purity validation, follow pharmacopeial standards: prepare reference solutions with precise concentrations, use validated chromatographic systems, and calculate relative retention times and peak areas against controls . For new derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What best practices apply to literature reviews on this compound?

Conduct a scoping review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to define search terms (e.g., "this compound biosynthesis," "bioactivity"). Prioritize peer-reviewed journals and avoid non-peer-reviewed platforms. Use systematic review tools (e.g., PRISMA) to map methodologies, identify knowledge gaps, and resolve contradictions in bioactivity data .

Q. How can this compound sample purity be validated experimentally?

Validate purity using orthogonal methods:

- Chromatography : Compare retention times with authenticated standards under identical HPLC conditions (e.g., 65:35 methanol-buffer mobile phase) .

- Spectroscopy : Ensure NMR spectra lack extraneous peaks, indicating impurities <1% .

- Melting Point Analysis : Report deviations >2°C from literature values as potential purity issues .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

Apply meta-analytical techniques to reconcile discrepancies:

- Statistical Harmonization : Normalize dose-response data using z-scores or effect sizes.

- Experimental Replication : Re-test under standardized conditions (e.g., cell lines, solvent controls).

- Bias Assessment : Evaluate studies for methodological flaws (e.g., insufficient blinding, small sample sizes) using Cochrane risk-of-bias tools .

Q. What strategies enhance reproducibility in this compound pharmacology studies?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

How to formulate a hypothesis-driven research question on this compound’s mechanism of action?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

Q. What methodologies assess this compound’s stability under varying conditions?

Design accelerated degradation studies:

Q. Which statistical approaches are appropriate for this compound dose-response studies?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high variability, employ Bayesian hierarchical models to account for inter-experiment variability .

Q. How to address ethical challenges in this compound research involving biological samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.